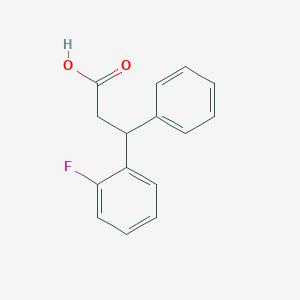

3-(2-氟苯基)-3-苯基丙酸

描述

3-(2-Fluorophenyl)-3-phenylpropanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 3-(2-Fluorophenyl)-3-phenylpropanoic acid.

Synthesis Analysis

The synthesis of fluorinated organic compounds is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. A one-pot synthesis strategy for 3-fluoroflavones, which are structurally related to 3-(2-Fluorophenyl)-3-phenylpropanoic acid, has been developed using selectfluor for fluorination at room temperature . This method demonstrates the feasibility of introducing fluorine atoms into phenyl rings, which is a key step in synthesizing 3-(2-Fluorophenyl)-3-phenylpropanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Fluorophenyl)-3-phenylpropanoic acid has been studied using various spectroscopic and computational methods. For instance, the infrared spectrum and structural properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated, providing insights into the influence of fluorine substitution on molecular geometry and electronic properties .

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been used for the detection and analysis of primary amines, showcasing the unique reactivity of fluorinated species in analytical applications . This suggests that 3-(2-Fluorophenyl)-3-phenylpropanoic acid may also participate in specific chemical reactions that exploit the reactivity of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often altered due to the presence of the highly electronegative fluorine atom. For instance, the crystallographic studies of salts of 2,3,7-trihydroxy-9-phenyl-fluorone revealed how fluorination affects intermolecular interactions and molecular conformation . Similarly, the fluorination of phenyl groups has been shown to influence the conformational preferences of molecules, as seen in the stereoselective fluorination using phenyltetrafluorophosphorane .

科学研究应用

合成和结构分析

- 合成和分辨:3-(2-氟苯基)-3-苯基丙酸已被用于合成和分辨复杂有机化合物。例如,其衍生物已被用于分辨外消旋羟基芳基丙烯酸酯,有助于确定某些化合物的绝对构型 (Drewes et al., 1992)。

- 交叉偶联研究:该酸在交叉偶联反应的发展中发挥作用,特别是在C-H键芳基化和甲基化中,为更高效的化学合成提供了途径 (Wan et al., 2013)。

化学酶应用

- 化学酶合成:该酸是手性化合物(如(S)-3-羟基-3-苯基丙酸)的化学酶合成的前体,这对于抗抑郁药物的生产非常重要。这涉及化学合成和生物催化 (Zhao et al., 2014)。

分析和分离技术

- 超临界流体色谱:在分析化学中,该酸及其衍生物已成为手性分离技术研究的对象,如超临界流体色谱(SFC),推动了分析分离和纯化领域的发展 (Wu et al., 2016)。

荧光和pH感应

- 荧光pH探针:3-(2-氟苯基)-3-苯基丙酸的衍生物已被用于开发用于细胞内成像的荧光pH探针,展示了其在生物和医学研究中的潜力 (Nan et al., 2015)。

属性

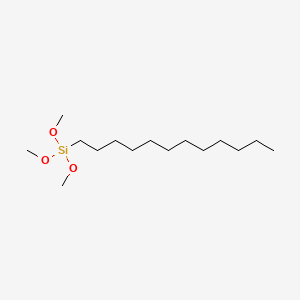

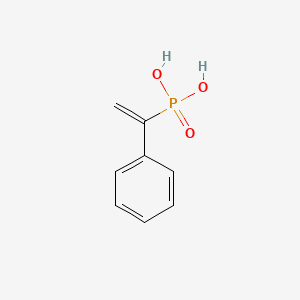

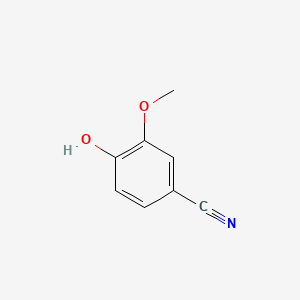

IUPAC Name |

3-(2-fluorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCPNMWDGXASRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-3-phenylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)